

Pivalylbenzhydrazine binding affinity versus other hydrazine derivatives

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Compound Focus: Pivalylbenzhydrazine

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Overview of Pivalylbenzhydrazine

Pivalylbenzhydrazine, also known as pivhydrazine or pivazide, is a pharmaceutical compound that was historically used as an irreversible and non-selective **monoamine oxidase inhibitor (MAOI)** for the treatment of depression. It is now discontinued [1] [2]. The search results confirm its identity and past use but do not provide quantitative binding data for it against other molecules.

Research on Other Hydrazine Derivatives

While data on **pivalylbenzhydrazine** itself is limited, contemporary scientific literature shows that hydrazine derivatives are actively investigated for their binding to a wide range of enzymes and receptors. The table below summarizes key molecular targets and the derivatives that bind to them, as identified in the search results.

Molecular Target	Relevant Hydrazone Derivatives	Reported Affinity/Potency	Primary Research Context
Lysyl Oxidase (LOX) [3]	Phenylhydrazine, Hydrazides, Alkyl hydrazines, Semicarbazides	Kinetic parameters determined; hydrazides suggested as a promising core for selective inhibitors [3].	Cancer metastasis research
GPR30 & ER α / β [4]	Pyridin-2-yl hydrazone Re/ chelates (e.g., complexes 2 , 3)	Strong binding to GPR30; varied affinity/selectivity for ER α / β based on linkage [4].	Estrogen-dependent cancer imaging
NTPDases [5]	Oxindolin hydrazone carbothioamide derivatives (e.g., 8e , 8k)	IC ₅₀ values in sub-micromolar range (e.g., 0.15 ± 0.009 μ M for 8e on NTPDase1) [5].	Insulin secretion regulation
Dipeptidyl Peptidase-IV (DPP-IV) [6]	Novel hydrazone derivatives (structures not fully detailed)	Identified as selective inhibitors via virtual screening & molecular dynamics [6].	Type 2 diabetes treatment
Monoamine Oxidase (MAO) [7]	Various hydrazone derivatives	IC ₅₀ values reported (e.g., 0.028 μ M for a specific hydrazone on MAO-A) [7].	Neurological disorders

Experimental Methodologies in Binding Studies

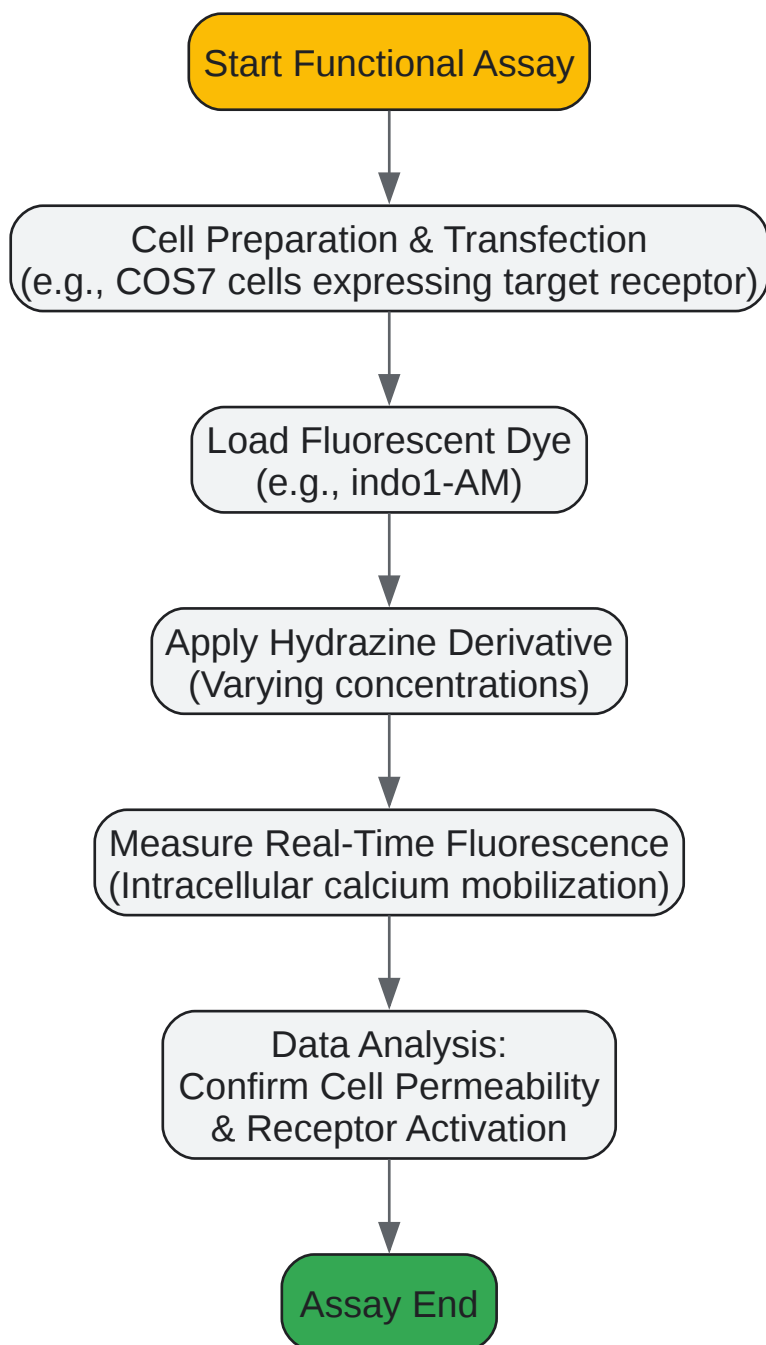
The research cited employs several standard and specialized experimental protocols to evaluate binding and inhibition.

- **Competitive Binding Assays:** These are commonly used to determine binding affinity. For instance, the binding affinity of pyridin-2-yl hydrazone chelates for estrogen receptors (ER α and ER β) was determined by competitive radiometric assays using [³H]estradiol, with results expressed as Relative Binding Affinity (RBA) compared to 17 β -estradiol (set at 100%) [4].
- **Functional Cell-Based Assays:** To confirm that binding leads to a biological effect, researchers use functional assays. One study measured the rapid mobilization of intracellular calcium in transfected cells using a calcium-responsive fluorescent dye (indo1-AM) to demonstrate that the hydrazone-derived complexes could activate the target receptors [4].

- **Enzyme Kinetics for Irreversible Inhibition:** For characterizing irreversible inhibitors like those targeting Lysyl Oxidase, time-dependent inhibition studies are conducted. The enzyme and inhibitor are pre-incubated for varying times, and the remaining enzyme activity is measured to determine kinetic parameters for irreversible inhibition [3].
- **Virtual Screening and Molecular Dynamics:** In silico methods are used for initial discovery and validation. One study used virtual screening to identify novel hydrazine derivatives as DPP-IV inhibitors, followed by molecular dynamics simulations to assess the stability of the ligand-enzyme complexes and predict binding modes [6].

Diagram of a Functional Assay Workflow

The following diagram illustrates the key steps in a functional cell-based assay, a method used to confirm that a compound not only binds to its target but also elicits a biological response [4].



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Key Insights on Hydrazine Derivative Binding

The research highlights several factors that critically influence the binding and functionality of hydrazine derivatives.

- **Linkage and Stereochemistry:** The nature of the chemical linker between the hydrazine group and the targeting moiety significantly impacts binding affinity and receptor subtype selectivity. Research on estrogen-targeting complexes showed that a rigid alkyne linkage provided high affinity and selectivity for ER α , while a Z-alkene linkage favored ER β affinity [4].
- **Targeting Intracellular Receptors:** A crucial finding for drug design is that neutral, cell-permeable hydrazine chelates can successfully penetrate the cell membrane to bind and activate intracellular targets, such as the estrogen receptor GPR30 located in the endoplasmic reticulum [4].
- **Irreversible Inhibition:** Many hydrazine derivatives act as irreversible inhibitors of quinone-containing amine oxidases (e.g., MAO, LOX). They form a stable covalent adduct with the enzyme's cofactor, as demonstrated by the binding of phenylhydrazine to Lysyl Tyrosylquinone (LTQ) in LOX [3].

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